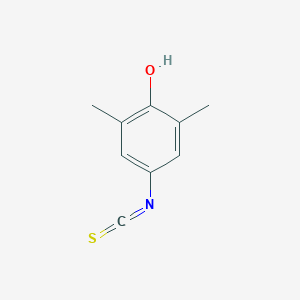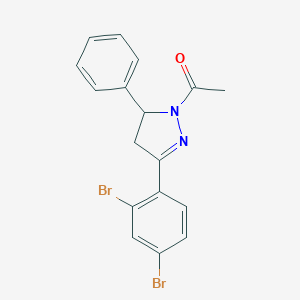![molecular formula C22H20IN3O3 B304765 N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide](/img/structure/B304765.png)
N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide, also known as INH, is a chemical compound that has been extensively studied for its potential use in scientific research applications. INH is a hydrazide derivative that has been synthesized using a variety of methods, and its mechanism of action has been investigated in detail. In
Mécanisme D'action
The mechanism of action of N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide is not fully understood, but it is believed to involve the inhibition of the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide has also been shown to inhibit the activity of the enzyme peroxidase, which is involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide has been shown to have a variety of biochemical and physiological effects. N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide has also been shown to induce apoptosis in cancer cells. In addition, N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide has been shown to have antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide has several advantages for lab experiments, including its low toxicity and high stability. However, N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide has some limitations, including its limited solubility in water and its potential to form aggregates.
Orientations Futures
There are several future directions for the study of N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide. One direction is the investigation of the potential use of N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide as a therapeutic agent for the treatment of tuberculosis, cancer, and other diseases. Another direction is the development of new synthesis methods for N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide that are more efficient and cost-effective. Additionally, the use of N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide as a fluorescent probe for the detection of metal ions could be further explored.
Méthodes De Synthèse
N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide can be synthesized using a variety of methods, including the reaction of isonicotinic acid hydrazide with 3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde in the presence of a catalyst. Another method involves the reaction of 3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde with isonicotinic acid hydrazide in the presence of a reducing agent. The synthesized N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide can be purified using various chromatographic techniques.
Applications De Recherche Scientifique
N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide has been studied for its potential use in scientific research applications, particularly in the field of medicinal chemistry. N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide has been investigated for its anti-tuberculosis activity, anti-inflammatory activity, and anti-cancer activity. N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Nom du produit |
N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide |
|---|---|
Formule moléculaire |
C22H20IN3O3 |
Poids moléculaire |
501.3 g/mol |
Nom IUPAC |
N-[(E)-[3-iodo-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H20IN3O3/c1-15-5-3-4-6-18(15)14-29-21-19(23)11-16(12-20(21)28-2)13-25-26-22(27)17-7-9-24-10-8-17/h3-13H,14H2,1-2H3,(H,26,27)/b25-13+ |
Clé InChI |
URMRHPYBENTEMV-DHRITJCHSA-N |
SMILES isomérique |
CC1=CC=CC=C1COC2=C(C=C(C=C2I)/C=N/NC(=O)C3=CC=NC=C3)OC |
SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2I)C=NNC(=O)C3=CC=NC=C3)OC |
SMILES canonique |
CC1=CC=CC=C1COC2=C(C=C(C=C2I)C=NNC(=O)C3=CC=NC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B304685.png)
![2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B304688.png)

![(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304690.png)
![1-[1-(6-Methoxynaphthalen-2-yl)ethyl]-5-phenacyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B304692.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline](/img/structure/B304693.png)
![3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone](/img/structure/B304696.png)


![2-{[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B304699.png)

![4-[5-(2,4-dichlorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether](/img/structure/B304702.png)

